An In-depth Technical Guide on the Synthesis and Characterization of [(2S)-2-amino-2-phenylethyl]dimethylamine
An In-depth Technical Guide on the Synthesis and Characterization of [(2S)-2-amino-2-phenylethyl]dimethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral diamine, [(2S)-2-amino-2-phenylethyl]dimethylamine. This compound, also known as (S)-N,N-dimethyl-1-phenylethane-1,2-diamine, is a valuable building block in asymmetric synthesis and drug discovery. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of its key characterization data.
Compound Identification and Physical Properties
[(2S)-2-amino-2-phenylethyl]dimethylamine is a chiral organic compound with the following identifiers and physical properties.
| Property | Value |
| IUPAC Name | (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine |
| Synonyms | [(2S)-2-amino-2-phenylethyl]dimethylamine, (S)-N,N-dimethyl-1-phenylethane-1,2-diamine |
| CAS Number | 702699-84-1 |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| Appearance | Expected to be a liquid |
| Boiling Point (Racemate) | 238.2 °C at 760 mmHg |
Synthesis Methodology
A common and efficient method for the synthesis of [(2S)-2-amino-2-phenylethyl]dimethylamine is the reductive amination of a chiral precursor, (S)-2-amino-2-phenylethanol. This two-step process involves the formation of an intermediate imine/enamine followed by its reduction to the desired diamine.
A plausible synthetic pathway is outlined below:
Caption: Synthetic pathway for [(2S)-2-amino-2-phenylethyl]dimethylamine.
Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established methods for the N,N-dimethylation of primary amines.
Materials:
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(S)-2-amino-2-phenylethanol
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Formaldehyde (37% aqueous solution)
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Sodium Borohydride (NaBH₄)
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Methanol
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Dichloromethane
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of (S)-2-amino-2-phenylethanol (1.0 eq) in methanol in a round-bottom flask, add aqueous formaldehyde (2.5 eq).
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Stir the mixture at room temperature for 1 hour.
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Cool the reaction mixture to 0 °C using an ice bath.
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Slowly add sodium borohydride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
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Quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with dichloromethane (3 x volume).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure [(2S)-2-amino-2-phenylethyl]dimethylamine.
Characterization Data
The following tables summarize the expected characterization data for [(2S)-2-amino-2-phenylethyl]dimethylamine based on its structure and data from analogous compounds.
NMR Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~ 7.35 - 7.20 (m, 5H, Ar-H) | ~ 143.0 (Ar-C) |
| ~ 4.05 (dd, 1H, CH-Ph) | ~ 128.5 (Ar-CH) |
| ~ 2.60 (dd, 1H, CH₂-N) | ~ 127.5 (Ar-CH) |
| ~ 2.45 (dd, 1H, CH₂-N) | ~ 127.0 (Ar-CH) |
| ~ 2.25 (s, 6H, N(CH₃)₂) | ~ 68.0 (CH-Ph) |
| ~ 1.60 (br s, 2H, NH₂) | ~ 60.0 (CH₂-N) |
| ~ 45.0 (N(CH₃)₂) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3350 - 3250 (broad) | N-H stretch (primary amine) |
| 3080 - 3020 | C-H stretch (aromatic) |
| 2980 - 2800 | C-H stretch (aliphatic) |
| ~ 1600 | N-H bend (primary amine) |
| 1495, 1450 | C=C stretch (aromatic ring) |
| ~ 1260 | C-N stretch (aromatic amine) |
| ~ 1100 | C-N stretch (aliphatic amine) |
| 760, 700 | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (Electron Ionization)
| m/z | Assignment |
| 164 | [M]⁺ (Molecular ion) |
| 147 | [M - NH₃]⁺ |
| 119 | [M - CH₂N(CH₃)₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 58 | [CH₂=N(CH₃)₂]⁺ |
Experimental Workflow
The overall workflow for the synthesis and characterization of [(2S)-2-amino-2-phenylethyl]dimethylamine is depicted below.
Caption: Overall workflow from synthesis to characterization.
Conclusion
This technical guide has detailed a viable synthetic route for [(2S)-2-amino-2-phenylethyl]dimethylamine and provided expected characterization data. The reductive amination of (S)-2-amino-2-phenylethanol offers a straightforward and efficient method for its preparation. The provided spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information is intended to support researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development in their utilization of this important chiral building block.
